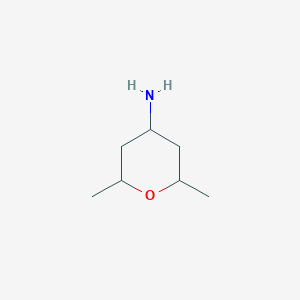

2,6-Dimethyloxan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-Dimethyloxan-4-amine” is an organic compound with the molecular formula C7H15NO . It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of amines like “2,6-Dimethyloxan-4-amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of “2,6-Dimethyloxan-4-amine” consists of a cyclic structure with two methyl groups attached to the carbon atoms at the 2nd and 6th positions of the oxane ring. The 4th position of the ring is substituted with an amine group .

Chemical Reactions Analysis

Amines like “2,6-Dimethyloxan-4-amine” can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann or Curtius rearrangements . The exact reactions that “2,6-Dimethyloxan-4-amine” can undergo would depend on the specific conditions and reagents present.

Physical And Chemical Properties Analysis

“2,6-Dimethyloxan-4-amine” is a liquid at room temperature . Its molecular weight is approximately 129.2 g/mol . More specific physical and chemical properties such as boiling point, solubility, and smell would require further experimental data.

Applications De Recherche Scientifique

Atmospheric Chemistry and Nucleation

Amines significantly enhance atmospheric nucleation processes more effectively than ammonia, playing a crucial role in the formation of sulfuric acid-water clusters. Studies reveal that amines assist in the growth of not only neutral but also ionic clusters along the sulfuric acid coordinate, indicating their potential impact on cloud formation and atmospheric chemistry (Kurtén et al., 2008).

Biomass-Based Alcohol Amination

The catalytic amination of biomass-based alcohols into amines represents a critical advancement in the chemical industry, highlighting the transition towards more sustainable processes. This method underscores the production of amines, which are key intermediates for various applications, through environmentally benign processes (Pera‐Titus & Shi, 2014).

Polymer Chemistry

Amines are integral to the synthesis of polymers, with their properties being exploited to create near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers. These materials exhibit unique solubility behaviors and are crucial for the development of various applications, from drug delivery systems to energy storage devices (Bütün et al., 2001).

Catalysis and Chemical Synthesis

Amines play a pivotal role in catalysis, particularly in the reduction of amides to amines, a fundamental chemical transformation with wide-ranging implications in pharmaceuticals, agrochemicals, and material sciences. This application underscores the versatility and importance of amines in facilitating critical chemical reactions (Zhou et al., 2009).

Environmental Chemistry

In environmental chemistry, amines have been studied for their potential in carbon dioxide capture technologies. Research into the synthesis of new tertiary amines with varying chemical structures demonstrates their effectiveness in enhancing CO2 capture performance, offering insights into the development of more efficient and sustainable environmental remediation technologies (Singto et al., 2016).

Mécanisme D'action

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Amines are categorized into primary, secondary, and tertiary amines, depending on the number of carbon-containing groups that are attached to the nitrogen atom .

In biochemistry, amines are involved in a wide range of processes. They are integral parts of amino acids, which are the building blocks of proteins. Some amines, such as neurotransmitters, hormones, and vitamins, play crucial roles in maintaining bodily functions .

The pharmacokinetics of amines can vary greatly depending on their structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of amines .

The action environment can also affect the activity of amines. Factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of amines .

Propriétés

IUPAC Name |

2,6-dimethyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJTIAGNFALSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyloxan-4-amine | |

CAS RN |

496794-81-1 |

Source

|

| Record name | 2,6-dimethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2560622.png)

![4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2560625.png)

![2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2560626.png)

![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560628.png)